Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate
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Description
Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate is a useful research compound. Its molecular formula is C9H12N2O3S and its molecular weight is 228.27. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate, and related compounds, have been extensively studied for their synthesis, characterization, and potential applications in various fields. These compounds, including ethyl 1,2,3,4-thiatriazol-5-ylcarbamate derivatives, are synthesized with high yields through reactions involving corresponding carbon(isothiocyanatidic) acid, alkyl esters, and sodium azide in aqueous solutions. They are characterized using 1H, 13C, and 15N NMR, IR spectroscopy, and single-crystal X-ray diffraction, with their thermal stability assessed by differential scanning calorimetry (Klapötke & Sproll, 2010).
Chemical Reactivity and Properties
The reactivity and properties of acetylated derivatives, such as those formed from ethyl 3-amino-1H-pyrazole-4-carboxylate, have been explored through reactions with acetic anhydride leading to acetylated products. These reactions are conducted in various solvents to study the influence of solvent polarity on the outcomes. The acetylated products, which primarily involve nitrogen atoms in the ring, have been examined using HPLC, X-ray, FT-IR, 1H-NMR, 13C-NMR, and MS techniques to determine their structural and spectroscopic characteristics (Kusakiewicz-Dawid et al., 2007).
Fluorescent Behavior
Novel 4-acetyl-5-methyl-1,2,3-triazole regioisomers have been synthesized, showing unique fluorescent behavior. These compounds, synthesized via 1,3-dipolar cycloaddition with high yield, exhibit dual emission properties in specific solvents, highlighting their potential in fluorescence-based applications (Kamalraj, Senthil, & Kannan, 2008).
Pharmacological Properties
Research has also delved into the pharmacological properties of similar compounds. For instance, derivatives of 1,2,4-triazole and 1,3,4-thiadiazole have been synthesized and evaluated for their effects on the central nervous system (CNS) in mice. This includes studying the behavioral and physiological responses to these compounds, providing insight into their potential therapeutic uses (Maliszewska-Guz et al., 2005).
Properties
IUPAC Name |
ethyl N-(4-acetyl-3-methyl-1,2-thiazol-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-4-14-9(13)10-8-7(6(3)12)5(2)11-15-8/h4H2,1-3H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCAMRDRXRPOOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C(=NS1)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.